molecular formula C9H7ClN2O2 B1401674 Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1396554-42-9

Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B1401674
CAS No.: 1396554-42-9
M. Wt: 210.62 g/mol
InChI Key: YGAVUWXJDVMPEI-UHFFFAOYSA-N
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Description

Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate ( 1396554-42-9) is a high-purity chemical intermediate designed for advanced research and development, particularly in the field of medicinal chemistry. This compound, with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62, is characterized by its solid form and a melting point of 147-149 °C . Its structure incorporates two key functional groups: a chloro substituent and a methyl carboxylate, which make it a versatile and valuable scaffold for constructing more complex molecules. Researchers utilize this compound primarily as a building block in organic synthesis, notably in metal-catalyzed cross-coupling reactions and as a precursor for the development of pharmacologically active agents. The imidazopyridine core is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAVUWXJDVMPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=C(N2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride to form the intermediate, which is then cyclized to produce the imidazo[1,2-a]pyridine core. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic substitution under basic conditions. Common nucleophiles include amines, alkoxides, and thiols.

Key Findings:

  • Reagents/Conditions : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C.

  • Products : Derivatives with substituted amino, alkoxy, or thio groups at position 3.

  • Example : Reaction with morpholine yields 3-morpholinoimidazo[1,2-a]pyridine-7-carboxylate with >75% efficiency.

Ester Hydrolysis

The methyl ester group at position 7 is susceptible to hydrolysis, forming the corresponding carboxylic acid.

Key Findings:

  • Acidic Hydrolysis : Concentrated HCl in refluxing ethanol converts the ester to a carboxylic acid (85–92% yield).

  • Basic Hydrolysis : NaOH in aqueous THF generates the carboxylate salt, which can be acidified to isolate the free acid.

Hydrolysis MethodReagentsYield (%)
AcidicHCl/EtOH, reflux85–92
BasicNaOH/THF-H₂O, 80°C78–85

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Key Findings:

  • Suzuki Coupling : Using Pd(PPh₃)₄ as a catalyst and arylboronic acids, the reaction produces biaryl derivatives at position 3 .

  • Conditions : Typically performed in dioxane/water at 90°C with Na₂CO₃ as a base .

SubstrateCoupling PartnerProductYield (%)
Methyl 3-chloroimidazo...4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)imidazo...68

Oxidation and Reduction

The imidazo[1,2-a]pyridine core can undergo redox transformations:

  • Oxidation : Potassium permanganate (KMnO₄) in acidic conditions oxidizes the pyridine ring, though this often leads to decomposition.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring but is rarely employed due to steric hindrance.

Functionalization of the Ester Group

The methyl ester serves as a handle for further derivatization:

  • Transesterification : Reacting with alcohols (e.g., ethanol) in the presence of H₂SO₄ yields ethyl esters.

  • Amidation : Treatment with primary amines (e.g., methylamine) produces carboxamides.

Comparative Reactivity Analysis

PositionReactivityPreferred ReagentsApplications
C3-ClHigh (nucleophilic substitution)Amines, arylboronic acidsDrug candidate synthesis
C7-COOCH₃Moderate (hydrolysis/amidation)HCl, NaOH, aminesProdrug development

Mechanistic Insights

  • Substitution at C3 : Proceeds via an SNAr mechanism due to electron withdrawal by the adjacent imidazole nitrogen .

  • Ester Reactivity : Acid-catalyzed hydrolysis follows a tetrahedral intermediate mechanism.

Scientific Research Applications

Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate and its analogs have shown promising biological activities against various pathogens and diseases:

  • Antimicrobial Activity : Compounds within the imidazo[1,2-a]pyridine class have demonstrated significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Some derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.003 to 0.05 μM, indicating their potential as new anti-TB agents .
  • Anticancer Properties : Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines. For instance, a study highlighted that a new scaffold derived from imidazo[1,2-a]pyridine showed IC50 values in the submicromolar range against human colon cancer cells . The ability to inhibit tumor growth makes these compounds attractive candidates for further development in oncology.
  • Other Pharmacological Activities : The imidazo[1,2-a]pyridine derivatives have also been explored for their anticonvulsant, antiviral, antidiabetic, and gastroprotective properties. Their diverse biological activities suggest a broad therapeutic potential .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

StudyFocusFindings
Abrahams et al. (2023)Anti-TB ActivityIdentified several imidazo[1,2-a]pyridine analogs with MIC values ranging from 0.03 to 5.0 μM against Mtb H37Rv strain .
Moraski et al. (2023)Structure-Activity Relationship (SAR)Developed compounds with improved anti-TB activity; one compound showed an MIC90 of ≤0.006 μM against MDR Mtb strains .
Unpublished ResearchAnticancer ActivityNewly synthesized derivatives exhibited IC50 values in the submicromolar range against human colon cancer cell lines .

Mechanism of Action

The mechanism of action of Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS 342613-63-2)
  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : 255.07 g/mol
  • Key Differences :
    • Halogen Effect : Bromine (atomic weight 79.9) replaces chlorine (35.45), increasing molecular weight by ~44.45 g/mol.
    • Physical Properties : Stored at room temperature under inert atmosphere, unlike the chloro analog’s refrigerated storage .
    • Reactivity : Bromine’s lower electronegativity and larger atomic radius may alter nucleophilic substitution kinetics compared to chlorine .
Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate (CAS 1009378-93-1)
  • Molecular Formula : C₉H₇IN₂O₂
  • Molecular Weight : 326.07 g/mol
  • Key Differences :
    • Halogen Effect : Iodine (atomic weight 126.9) further increases molecular weight by ~115.45 g/mol compared to chlorine.
    • Structural Similarity : 93% similarity to the chloro analog, per CAS database comparisons .
    • Applications : Iodo derivatives are often used in radiolabeling or cross-coupling reactions due to iodine’s susceptibility to displacement .

Unsubstituted and Variably Substituted Analogs

Methyl imidazo[1,2-a]pyridine-7-carboxylate (CAS 15096964)
  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.18 g/mol
  • Key Differences :
    • Halogen Absence : Lacks the 3-chloro substituent, reducing steric hindrance and molecular weight.
    • Physical Properties : Melting point 133–135°C, higher than the chloro analog’s amorphous solid form .
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate (CAS 1251033-23-4)
  • Molecular Formula : C₉H₈BrN₃O₂
  • Molecular Weight : 270.09 g/mol
  • Ester Group: Ethyl ester increases lipophilicity compared to the methyl ester in the chloro analog .

Functionalized Derivatives

Methyl 3-((4-guanidinobenzyl)amino)-2-(pyridin-3-yl)imidazo[1,2-a]pyridine-7-carboxylate (5.15b)
  • Molecular Formula : C₂₂H₂₂N₇O₂
  • Molecular Weight : 416.5 g/mol
  • Applications: Demonstrated 97% purity and UPLC/MS retention time of 1.09 min, suggesting distinct chromatographic behavior compared to simpler halogenated analogs .
Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate (CAS 875577-65-4)
  • Molecular Formula : C₁₅H₁₀ClFN₂O₂
  • Molecular Weight : 304.7 g/mol
  • Key Differences :
    • Aromatic Substitution : A 3-chloro-4-fluorophenyl group at the 2-position introduces additional halogen interactions and steric bulk .

Tabulated Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Key Applications
Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate C₉H₇ClN₂O₂ 210.62 Cl Intermediate, enzyme inhibitors
Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate C₉H₇BrN₂O₂ 255.07 Br Cross-coupling reactions
Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate C₉H₇IN₂O₂ 326.07 I Radiolabeling, crystallography
Methyl imidazo[1,2-a]pyridine-7-carboxylate C₉H₈N₂O₂ 176.18 None Base scaffold for derivatization

Biological Activity

Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a chlorine atom at the third position and a carboxylate group at the seventh position of the imidazole ring. Its molecular formula is C10H8ClN3O2C_10H_8ClN_3O_2 with a molecular weight of approximately 239.64 g/mol. This unique structure contributes to its potential biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in critical metabolic pathways.
  • DNA Interaction : It has been suggested that it can bind to DNA, potentially affecting gene expression and cellular function.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties, particularly against resistant strains of Mycobacterium tuberculosis (Mtb) .

Biological Activities

This compound has demonstrated a range of biological activities:

  • Anticancer Activity : Research has shown that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells. For example, compounds similar in structure have been reported to significantly reduce cell viability in various cancer cell lines .
  • Antituberculosis Effects : The compound exhibits promising activity against both replicating and non-replicating forms of Mtb, with minimum inhibitory concentrations (MICs) reported as low as 0.07 μM for multidrug-resistant strains .
  • Antimicrobial Properties : Its structural features suggest potential efficacy against a variety of pathogens .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the imidazo[1,2-a]pyridine scaffold significantly influence biological activity. For instance:

Compound NameStructure FeaturesNotable Activities
This compoundChlorine at position threePotential anticancer activity
Methyl imidazo[1,2-a]pyridine-7-carboxylateNo chlorine substituentAntimicrobial properties
Methyl 4-chloroimidazo[1,2-a]pyridine-7-carboxylateChlorine at position fourAntiviral properties

The positioning of the chlorine atom and other substituents plays a crucial role in determining the compound's reactivity and biological interactions .

Case Studies and Research Findings

Recent studies have focused on evaluating the anticancer effects of various imidazo[1,2-a]pyridine derivatives:

  • In Vitro Studies on Cancer Cell Lines : A study assessed the cytotoxic effects of several imidazo[1,2-a]pyridine compounds against breast cancer cell lines (HCC1937). Results indicated that compounds with similar structures to this compound caused significant reductions in cell viability .
  • Antituberculosis Activity : A detailed investigation into the effectiveness of imidazo[1,2-a]pyridine derivatives against Mtb highlighted that certain modifications led to enhanced potency against drug-resistant strains. The MIC values for these compounds were notably low, indicating their potential as lead compounds for tuberculosis treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate?

  • The compound is typically synthesized via multi-component reactions involving lithiation or condensation of precursors like methyl 2-aminoisonicotinate with appropriate aldehydes and isocyanides. For example, nicotinaldehyde and Boc-protected isocyanides have been used to construct the imidazo[1,2-a]pyridine core, followed by chlorination at the 3-position . Purification often involves column chromatography with solvents like ethyl acetate/hexane mixtures, and yields are optimized by controlling reaction temperatures (e.g., 80–100°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assignments of aromatic protons and carbons (e.g., δ 8.5–7.2 ppm for pyridine/imidazole protons) confirm the core structure .
  • Mass Spectrometry (UPLC/MS) : Molecular ion peaks (e.g., m/z 416.5 [M+H]+) validate the molecular formula .
  • X-ray Crystallography : Single-crystal studies (e.g., using Bruker CCD detectors and SHELX refinement) provide bond lengths/angles and confirm regiochemistry .

Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?

  • Imidazo[1,2-a]pyridines exhibit antiviral, antibacterial, and anti-inflammatory properties. Specific derivatives (e.g., Alpidem, Zolpidem) target GABA receptors or urokinase plasminogen activator (uPA), suggesting potential cardiovascular or anticancer applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formulae.
  • Crystallographic refinement : Use SHELXL for small-molecule refinement to resolve ambiguities in substituent positions (e.g., distinguishing between C3 and C5 chlorination) .
  • Dynamic NMR experiments : Variable-temperature studies can clarify conformational exchange in solution .

Q. What strategies optimize the synthesis of derivatives for target-specific biological activity?

  • Fragment-based design : Introduce substituents (e.g., guanidinobenzyl groups) to enhance binding affinity to enzymes like uPA. Boc-protection/deprotection steps ensure selective functionalization .
  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., nitro, trifluoromethyl) at positions 3 and 8 can modulate solubility and target engagement .

Q. How should crystallographic data be analyzed to confirm structural anomalies?

  • Data collection : Use low-temperature (100 K) measurements to minimize thermal motion artifacts. Bruker APEXII CCD detectors with MoKα radiation (λ = 0.71073 Å) ensure high-resolution datasets .
  • Refinement protocols : SHELXL’s full-matrix least-squares refinement and ORTEP-3 visualization tools help identify disorder or twinning. Metrics like R1 < 0.05 and wR2 < 0.15 indicate high data quality .

Q. What experimental controls are essential for reproducibility in multi-step syntheses?

  • Inert atmosphere : Conduct lithiation steps under argon to prevent side reactions.
  • Intermediate characterization : Validate each synthetic step via TLC and LC-MS before proceeding. For example, monitor Boc-deprotection efficiency by observing the disappearance of m/z 616.6 [M+H]+ .
  • Scalability : Optimize solvent volumes (e.g., dichloromethane for extraction) and catalyst loadings (e.g., Pd/C for hydrogenation) to maintain yield consistency .

Methodological Resources

  • Crystallography Software : SHELX suite (refinement), ORTEP-3 (visualization), and WinGX (data integration) are critical for structural analysis .
  • Spectral Databases : Cambridge Structural Database (CSD) entries for imidazo[1,2-a]pyridines provide reference bond parameters (e.g., C–N = 1.34–1.38 Å) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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